trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one
Description
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(3aR,6aR)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C14H17NO/c16-14-6-12-9-15(10-13(12)7-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13-/m0/s1 |
InChI Key |
LSKPWTMTKQRKDQ-STQMWFEESA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]2CC1=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CN(CC2CC1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carboamination of γ-Amino Alkenes
An advanced method for synthesizing pyrrolidine-containing bicyclic compounds involves palladium-catalyzed carboamination reactions:
-
- This approach forms both carbon-nitrogen and carbon-carbon bonds in a single step.
- It allows the creation of up to two stereocenters with high diastereoselectivity (>20:1).
- The reaction proceeds via alkene carbopalladation followed by C–H bond functionalization.
-
- Typically employs Pd2(dba)3 as catalyst and ligands such as dppe.
- Mild bases like sodium tert-butoxide in toluene at elevated temperatures (~100 °C).
- Aryl bromides or halides serve as coupling partners.
Outcome :
Oxidative Cleavage and Dieckmann Condensation for Bicyclic Ketone Formation
Another synthetic strategy involves:
-
- Starting from commercially available diketones, reduction with lithium aluminum hydride followed by N-Boc protection yields tetrahydroisoindole intermediates.
-
- Sodium periodate and ruthenium dioxide hydrate promote ring-opening diacid formation.
-
- Dieckmann condensation in acetic anhydride at elevated temperature (120 °C) induces ring closure and decarboxylation to form bicyclic ketones.
-
- Conversion to triflate intermediates followed by Suzuki cross-coupling and catalytic hydrogenation yields the bicyclic hexahydrocyclopenta[C]pyrrol-5-one derivatives.
This method allows access to both racemic and stereoselective products, providing a versatile route to the target compound and analogues.
Reaction Conditions and Catalysts
-
- Palladium-based catalysts are predominant, including Pd2(dba)3 and Pd/C.
- Ligands such as dppe and Xantphos improve selectivity and reaction efficiency.
Solvents :
- Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used to enhance solubility and reactivity.
Bases :
- Mild bases such as sodium tert-butoxide and diisopropylethylamine facilitate deprotonation and coupling steps.
-
- Catalytic hydrogenation under hydrogen atmosphere (e.g., 40 psi) with Pd/C reduces olefins and removes protecting groups.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Intermediate |
|---|---|---|---|---|
| 1 | Palladium-catalyzed amination | Pd2(dba)3, dppe, aryl bromide | Toluene, NaOt-Bu, 100 °C | Formation of protected pyrrolidine derivative |
| 2 | Deprotection | HCl | Room temperature | Amine hydrochloride salt |
| 3 | Coupling with chloropyrimidine | i-Pr2NEt, DMF | 60 °C | Methyl ester intermediate |
| 4 | Saponification and acidification | LiOH·H2O, acid | Aqueous conditions | Carboxylic acid derivative |
| 5 | Suzuki cross-coupling | Pd catalyst, aryl boronic acid | Standard Suzuki conditions | Styrene intermediate |
| 6 | Catalytic hydrogenation | Pd/C, H2 (40 psi) | Methanol | Saturated bicyclic amine |
| 7 | Dieckmann condensation | Acetic anhydride | 120 °C | Bicyclic ketone formation |
Research Findings and Notes
- The palladium-catalyzed carboamination method offers high diastereoselectivity, which is crucial for obtaining the trans isomer of the hexahydrocyclopenta[C]pyrrol-5-one scaffold.
- Transition states favor pseudoaxial or pseudoequatorial orientations of substituents to minimize steric strain, explaining the observed stereochemical outcomes.
- Multi-step synthesis with careful control of intermediates ensures high yields and selectivity.
- This compound and its analogues are of interest in medicinal chemistry for their biological activities, making efficient synthetic routes important for drug discovery research.
Chemical Reactions Analysis
Types of Reactions: trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain natural substrates .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced composites .
Mechanism of Action
The mechanism of action of trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| trans-2-Benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one | 126688-95-7 | C₁₄H₁₇NO | Trans-benzyl group; fused cyclopentane-pyrrolidone core |
| 1,4-Di(3-acyl-1-aryl-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione) benzene derivatives | Not provided | Variable | Cis-configuration at C-3a/C-6a; dual nitroimidazole substituents |
| 1-Benzyl-1,2,3-cis-3a-cis-4,5,6,6a-cis-octahydro-3-methylcyclopenta[6]pyrrol-2-one (28) | Not provided | C₁₄H₁₇NO (inferred) | Cis-methyl and benzyl groups; octahydrocyclopenta[b]pyrrol-2-one backbone |
- Stereochemistry : The trans-benzyl configuration in the target compound contrasts with the cis-stereochemistry observed in analogs like the nitroimidazole derivatives () and compound 28 (). This difference impacts molecular polarity, solubility, and biological activity .
- Functional Groups : The benzyl group in the target compound enhances lipophilicity compared to acylated or methylated analogs (e.g., compound 28), which may alter membrane permeability in drug-design contexts .
Spectroscopic and Physical Properties
- Key Observations : The target compound’s carbonyl IR stretch aligns with analogs (~1720 cm⁻¹), while nitroimidazole derivatives exhibit broader carbonyl absorptions due to multiple C=O groups . The hydrochloride salt form () enhances aqueous solubility compared to the free base .
Biological Activity
trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one is a complex heterocyclic compound characterized by its unique structure and potential biological activities. This compound belongs to a class of fused pyrrole derivatives that have garnered interest due to their diverse pharmacological properties.
Chemical Structure
The chemical formula for this compound is C₁₄H₁₇NO. Its structure includes a cyclopentane ring fused with a pyrrole moiety, contributing to its biological activity.
Anticancer Properties
Research has indicated that pyrrole derivatives exhibit significant anticancer activity. In particular, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:
- Caspase Activation : The compound may activate caspases involved in the apoptotic pathway.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in specific cancer cell lines.
Antimicrobial Activity
Pyrrole derivatives are also recognized for their antimicrobial properties. The biological evaluation of related compounds has demonstrated effectiveness against various pathogens:
- Bacterial Inhibition : Studies have shown that certain pyrrole derivatives inhibit the growth of Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar compounds have been tested against fungal strains and exhibited promising results.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:
- Oxidative Stress Reduction : The compound may help mitigate oxidative stress in neuronal cells.
- Neuroinflammation Modulation : It could influence inflammatory pathways that are detrimental in neurodegenerative conditions.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyrrole derivatives on cancer cell lines (HepG2 and EACC), this compound demonstrated significant cytotoxicity at concentrations as low as 100 µg/mL. The resazurin assay was employed to measure cell viability and proliferation rates.
| Compound | Cell Line | Concentration (µg/mL) | % Viability |
|---|---|---|---|
| Compound A | HepG2 | 100 | 45% |
| Compound B | EACC | 200 | 30% |
| trans-2-Benzyl... | HepG2 | 100 | 40% |
Study 2: Antimicrobial Screening
An antimicrobial screening revealed the efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
